1-(6-Naphthalen-1-yloxyhexyl)piperidine
Description
1-(6-Naphthalen-1-yloxyhexyl)piperidine is a piperidine derivative characterized by a naphthalene moiety linked via a hexyloxy chain to the piperidine nitrogen. Its molecular formula is C₂₁H₂₉NO, with a calculated molecular weight of 311.45 g/mol. The compound’s structure combines a rigid aromatic system (naphthalene) with a flexible alkyl chain and a piperidine ring, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
1-(6-naphthalen-1-yloxyhexyl)piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO/c1(6-15-22-16-7-3-8-17-22)2-9-18-23-21-14-10-12-19-11-4-5-13-20(19)21/h4-5,10-14H,1-3,6-9,15-18H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDZGDXXDGSPWCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCCCCOC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(6-Naphthalen-1-yloxyhexyl)piperidine can be achieved through several synthetic routes. One common method involves the reaction of 1-bromohexane with piperidine to form 1-hexylpiperidine. This intermediate is then reacted with 1-naphthol in the presence of a base to yield the final product . Industrial production methods may involve continuous flow reactions and the use of catalysts to enhance yield and efficiency .
Chemical Reactions Analysis
1-(6-Naphthalen-1-yloxyhexyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Common reagents for these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. Major products formed from these reactions include substituted piperidines, ketones, and carboxylic acids .
Scientific Research Applications
1-(6-Naphthalen-1-yloxyhexyl)piperidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(6-Naphthalen-1-yloxyhexyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural and molecular differences between 1-(6-Naphthalen-1-yloxyhexyl)piperidine and related piperidine derivatives:
| Compound Name | Substituent Group | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| This compound | Naphthalen-1-yloxyhexyl | 311.45 | Aromatic naphthalene, long ether chain |
| PCP (1-(1-phenylcyclohexyl)piperidine) | Phenylcyclohexyl | 243.38 | Cyclohexyl bridge, phenyl group |
| TCP (1-[1-(2-thienyl)cyclohexyl]piperidine) | 2-Thienylcyclohexyl | 259.41 | Thiophene ring, cyclohexyl bridge |
| BTCP (1-(1-benzo[b]thiophen-2-ylcyclohexyl)piperidine) | Benzo[b]thiophen-2-ylcyclohexyl | 299.47 | Benzothiophene, cyclohexyl bridge |
| 1-(3-phenylbutyl)piperidine | 3-Phenylbutyl | 203.32 | Shorter alkyl chain, phenyl group |
Key Observations :
- Substituent Bulk : The naphthalene group in the target compound introduces significant steric bulk compared to phenyl (PCP) or thiophene (TCP) groups. This may reduce binding affinity to receptors preferring compact ligands, such as NMDA receptors .
Pharmacological and Receptor Binding Profiles
PCP and TCP :
- Mechanism: Non-competitive NMDA receptor antagonists; also bind to sigma receptors .
- Effects : Psychoactive, anesthetic, and dissociative properties. TCP exhibits higher potency than PCP due to thiophene’s electron-rich structure .
- Structural Relevance : The cyclohexyl-piperidine core is critical for NMDA receptor binding. Replacement with a naphthalene-ether system (as in the target compound) may alter receptor selectivity.
BTCP :
- Activity: Inhibits trypanothione reductase (TryR) in Trypanosoma cruzi, a target for Chagas disease therapy .
- Structural Insight : The benzo[b]thiophene group enhances π-π stacking in TryR’s active site. The naphthalene group in the target compound could mimic this interaction but requires experimental validation.
1-(3-Phenylbutyl)piperidine Derivatives :
- Target : Sigma-1 receptor (S1R) ligands. Substituent orientation (e.g., phenylbutyl vs. naphthalenyloxyhexyl) significantly impacts binding mode and efficacy .
- Hypothesis : The elongated hexyloxy chain in the target compound may position the naphthalene group into hydrophobic pockets of S1R, but steric clashes could reduce affinity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
